六氯化钨

描述

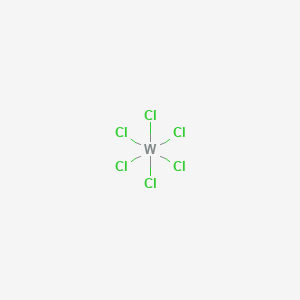

Tungsten hexachloride is a dark violet-blue compound that exists as a volatile solid under standard conditions . It is an important starting reagent in the preparation of tungsten compounds . It is a rare example of a charge-neutral hexachloride .

Synthesis Analysis

Tungsten hexachloride can be prepared by chlorinating tungsten metal in a sealed tube at 600 °C . It has been used as a catalyst in the synthesis of symmetrical and unsymmetrical azines . It has also been used in the preparation of WS2 nanostructures in a microwave-assisted solvothermal method .Molecular Structure Analysis

Tungsten hexachloride exists in both blue and red polymorphs, referred to respectively as α and β . Both polymorphs feature WCl6 molecules that have octahedral geometry, in which all six W-Cl bonds are equivalent, and their length is equal to 224-226 pm .Chemical Reactions Analysis

Tungsten hexachloride is readily hydrolyzed, even by moist air, giving the orange oxychlorides WOCl4 and WO2Cl2, and subsequently, tungsten trioxide . Methylation with trimethylaluminium affords hexamethyl tungsten .Physical And Chemical Properties Analysis

Tungsten hexachloride is a moisture-sensitive dark blue crystal with a molar mass of 396.54 g/mol . It has a density of 3.52 g/cm3, a melting point of 275 °C, and a boiling point of 346.7 °C . It is soluble in chlorocarbons and hydrolyzes in water .科学研究应用

WCl6 WCl_6 WCl6

. It has several applications in scientific research, which I will detail below in separate sections.Catalysis

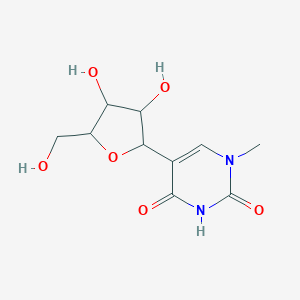

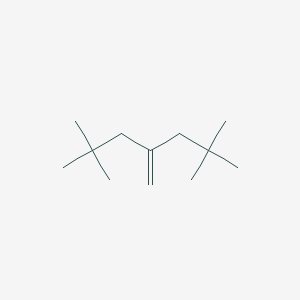

Tungsten(VI) chloride is used as a catalyst in various chemical reactions. Its high reactivity makes it suitable for facilitating transformations in organic synthesis. For example, it can be employed in the deoxygenation of epoxides, where it helps in removing oxygen atoms from the epoxide ring, thus converting it into an alkene .

. .Petroleum Industry

In the petroleum industry, tungsten(VI) chloride is utilized as a catalyst. It plays a role in olefin polymerization, where it helps in the formation of long-chain hydrocarbons from smaller olefin molecules. This process is vital for producing various types of plastics and synthetic rubbers .

Electronics and Photonics

Due to its properties, tungsten(VI) chloride is used in the production of light-emitting devices and perovskite solar cells. It contributes to the development of materials that can efficiently convert light into electricity or vice versa, which is fundamental for advancing solar energy technologies and display technologies .

Tungsten Plating and Purification

Tungsten(VI) chloride is a precursor for many tungsten compounds and is involved in tungsten plating processes. It is also used in the purification of tungsten, ensuring that the metal is free from impurities for use in various high-tech applications .

Intelligent Glass Manufacturing

In the field of intelligent glass, which includes smart windows and displays, tungsten(VI) chloride is used for its ability to alter the optical properties of glass. This application is significant for developing glass that can change its transparency or color in response to electrical signals .

作用机制

Tungsten(VI) chloride, also known as Tungsten hexachloride or Hexachlorotungsten, is a highly reactive crystalline solid commonly used in the field of catalysis, perovskite solar cells, and light-emitting devices .

Target of Action

Tungsten(VI) chloride primarily targets molybdenum-dependent enzymes . It interferes with the absorption of molybdenum and increases its excretion with the urine . In these enzymes, tungsten is able to displace molybdenum .

Mode of Action

Tungsten(VI) chloride’s mode of action involves the displacement of molybdenum in molybdenum-dependent enzymes . This leads to an inhibition of the activities of enzymes such as xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Biochemical Pathways

The displacement of molybdenum by tungsten in enzymes results in increased sensitivity to sulfite and disturbances in the sulfur and xanthine metabolism . This then leads to high xanthine and low cystine and uric acid concentrations in plasma and urine .

Pharmacokinetics

It is known that the compound is highly reactive and can be corrosive . It is also known to be air and moisture sensitive .

Action Environment

Tungsten(VI) chloride is sensitive to environmental factors. It is air and moisture sensitive , and its reactivity can be influenced by these factors. It is soluble in nonpolar solvents but reacts with alcohols and water .

安全和危害

未来方向

属性

IUPAC Name |

hexachlorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.W/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXUAIFQMJJFB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[W](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WCl6, Cl6W | |

| Record name | tungsten(VI) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893933 | |

| Record name | Tungsten(VI) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark blue or violet volatile solid; Decomposes in water; Soluble in organic solvents; [Hawley] Blue or black crystalline solid; [MSDSonline] | |

| Record name | Tungsten chloride (WCl6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tungsten hexachloride | |

CAS RN |

13283-01-7 | |

| Record name | Tungsten hexachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten hexachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten chloride (WCl6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten(VI) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten hexachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is Tungsten Hexachloride (WCl6)?

A1: Tungsten Hexachloride (WCl6) is a dark violet to blue-black crystalline solid at room temperature. It is a highly reactive compound that hydrolyzes readily in air. WCl6 is a versatile reagent used in various chemical transformations, particularly in organic synthesis and materials science.

Q2: What is the molecular formula, weight, and spectroscopic data of WCl6?

A2: * Molecular Formula: WCl6 * Molecular Weight: 396.56 g/mol* Spectroscopic Data: The infrared spectrum of [(H5C6)4As][WCl6] exhibits two WCl6 stretching vibrations, indicating a distortion from regular octahedral symmetry. []

Q3: How does WCl6 interact with organic compounds?

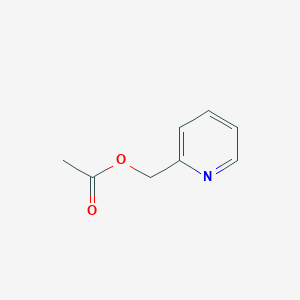

A3: WCl6 is a strong Lewis acid and readily forms complexes with various organic molecules. For instance, it reacts with 2,2-dimethylpropylidynephosphane in POCl3, leading to the oxidation of phosphorus and the formation of 2,2,5,5-tetramethylhex-3-yne. This alkyne then coordinates to tungsten tetrachloride, forming the complex [(Cl3PO)WCl4(H9C4CCC4H9)]. []

Q4: Can you provide examples of WCl6's catalytic activity in organic synthesis?

A4: WCl6 demonstrates impressive catalytic activity in a range of organic reactions:

Q5: How does the structure of WCl6 relate to its catalytic activity?

A5: WCl6's ability to act as a Lewis acid and form complexes with organic substrates stems from its electron-deficient tungsten center. This characteristic is crucial for its activity in reactions like olefin metathesis, where it coordinates to the double bond, facilitating the rearrangement of substituents.

Q6: Is WCl6 used in polymerization reactions?

A6: Yes, WCl6 is a well-known catalyst for ring-opening metathesis polymerization (ROMP).

Q7: How does WCl6 perform in the preparation of tungsten carbide?

A7: WCl6 serves as a precursor in the plasma synthesis of nanosized tungsten carbide powder. The process involves controlling plasma torch power and reactant gas ratios to influence product composition and grain size. Subsequent heating in a hydrogen atmosphere yields fully carburized WC powder with particle sizes below 100 nm. []

Q8: Can WCl6 be used to synthesize other tungsten compounds?

A8: Absolutely. WCl6 acts as a starting material for synthesizing various tungsten compounds:

Q9: Are there any studies on the electrochemical properties of WCl6?

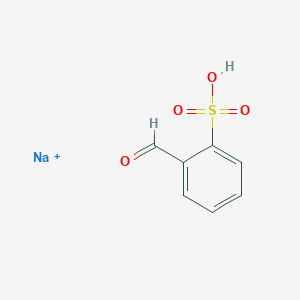

A9: Yes, electrochemical studies have been conducted on WCl6. For example, in acidic sodium chloroaluminate melts, WCl6 undergoes multiple reduction steps. The initial reduction step is influenced by oxide impurities, which react with WCl6 to form tungsten oxide tetrachloride (WOCl4). []

Q10: What about the stability of WCl6?

A10: WCl6 is highly reactive and moisture-sensitive, readily undergoing hydrolysis in air. It requires handling in inert atmospheres and storage under anhydrous conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)